1-Amino-2,3,3-trimethylbutan-2-ol

Catalog No.
S15848874
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,3,3-trimethylbutan-2-ol

Product Name

1-Amino-2,3,3-trimethylbutan-2-ol

IUPAC Name

1-amino-2,3,3-trimethylbutan-2-ol

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-6(2,3)7(4,9)5-8/h9H,5,8H2,1-4H3

InChI Key

YZEIOPWSQISDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(CN)O

1-Amino-2,3,3-trimethylbutan-2-ol is an organic compound classified as a tertiary alcohol with the molecular formula C7H17NOC_7H_{17}NO. It features a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms, making it a unique structure among amino alcohols. This compound is also known as 1-amino-2,3,3-trimethylbutan-2-ol hydrochloride when in its hydrochloride salt form, which enhances its solubility and stability in various applications .

Typical of alcohols and amines:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to generate alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The hydroxyl group allows for nucleophilic substitution reactions that can yield ethers or esters when reacted with alkyl halides or acyl chlorides under appropriate conditions .

The biological activity of 1-amino-2,3,3-trimethylbutan-2-ol is significant in various contexts. It acts as a stabilizer for biological samples and reagents, enhancing their shelf life and efficacy. Additionally, due to its amino group, it may interact with biological molecules, potentially influencing metabolic pathways or serving as an intermediate in the synthesis of pharmaceuticals .

Several methods exist for synthesizing 1-amino-2,3,3-trimethylbutan-2-ol:

  • Hydrolysis of Isobutylene Derivatives: This involves the reaction of isobutylene with formaldehyde followed by hydrolysis to yield the desired amino alcohol.
  • Grignard Reaction: The compound can be synthesized via the Grignard reaction where tert-butylmagnesium chloride reacts with acetone followed by hydrolysis.
  • Direct Amination: Another method involves the direct amination of 2,3,3-trimethylbutan-2-ol using ammonia or amines under acidic conditions to introduce the amino group .

1-Amino-2,3,3-trimethylbutan-2-ol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and formulation.
  • Chemical Industry: Employed as a solvent and reagent in organic synthesis.
  • Biological Research: Used for stabilizing biological samples and reagents.
  • Flavor and Fragrance Production: Its unique properties make it useful in creating specific scents and tastes .

Studies on the interactions of 1-amino-2,3,3-trimethylbutan-2-ol focus on its reactivity with various electrophiles due to its nucleophilic nature. The hydroxyl group facilitates hydrogen bonding, which influences its solubility and reactivity profile in biological systems. Interaction studies also explore its potential as a drug candidate by examining how it affects specific biological targets and pathways .

When comparing 1-amino-2,3,3-trimethylbutan-2-ol with similar compounds, several key differences emerge:

Compound NameStructureUnique Features
2-Methyl-2-butanolTertiary alcoholLacks amino group; primarily used as a solvent
3,3-Dimethyl-2-butanolTertiary alcoholSimilar structure but different reactivity
2,2,3-Trimethylhexan-3-olTertiary alcoholLarger carbon framework; different functional groups
1-Amino-2-butanolPrimary amino alcoholMore reactive due to primary amine structure

Uniqueness: The primary distinction of 1-amino-2,3,3-trimethylbutan-2-ol lies in its combination of an amino group and a tertiary alcohol structure. This unique configuration provides distinct physical and chemical properties that enhance its stability compared to primary and secondary alcohols while allowing for diverse applications across various industries .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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